

#### **AT13148: A Preclinical Technical Guide**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AT13148  |           |
| Cat. No.:            | B1683962 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for **AT13148**, a novel, orally bioavailable, multi-AGC kinase inhibitor. The information presented herein is compiled from various preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.

### **Core Mechanism of Action**

AT13148 is an ATP-competitive inhibitor that potently targets multiple kinases within the AGC family, which are crucial components of signaling pathways frequently dysregulated in cancer. [1][2][3][4] Its primary targets include AKT, p70S6 kinase (p70S6K), protein kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][5][6] By simultaneously inhibiting these kinases, AT13148 disrupts the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.[3] Preclinical evidence suggests that this multi-targeted approach may offer increased antitumor activity and potentially minimize clinical resistance compared to single-target agents.[1][2][4]

### **Quantitative In Vitro Activity**

The following tables summarize the in vitro potency and antiproliferative activity of **AT13148** across various assays and cancer cell lines.

Table 1: Inhibitory Activity of AT13148 against AGC Kinases



| Kinase Target | IC50 (nM)  |
|---------------|------------|
| Akt1          | 38[5][6]   |
| Akt2          | 402[5][6]  |
| Akt3          | 50[5][6]   |
| p70S6K        | 8[5][6]    |
| PKA           | 3[5][6]    |
| ROCKI         | 6[5][6]    |
| ROCKII        | 4[5][6][7] |

Table 2: Antiproliferative Activity of AT13148 in Cancer Cell Lines

| Cell Line | Cancer Type     | Key Genetic<br>Features         | GI50 (μM)    |
|-----------|-----------------|---------------------------------|--------------|
| U87MG     | Glioblastoma    | PTEN-deficient                  | 1.5 - 3.8[1] |
| BT474     | Breast Cancer   | HER2-positive,<br>PIK3CA-mutant | 1.5 - 3.8[1] |
| PC3       | Prostate Cancer | PTEN-deficient                  | 1.5 - 3.8[1] |
| MES-SA    | Uterine Sarcoma | PTEN-deficient                  | 1.5 - 3.8[1] |

# **In Vivo Preclinical Efficacy**

**AT13148** has demonstrated significant antitumor activity in multiple human tumor xenograft models.

Table 3: Summary of In Vivo Antitumor Efficacy of AT13148



| Xenograft Model | Cancer Type     | Dosing Schedule                                          | Outcome                                   |
|-----------------|-----------------|----------------------------------------------------------|-------------------------------------------|
| BT474           | Breast Cancer   | 40 mg/kg, p.o., 2<br>consecutive days, 3<br>days rest[1] | Significant tumor growth inhibition[1]    |
| PC3             | Prostate Cancer | Not specified                                            | Antitumor efficacy[1] [2][4]              |
| MES-SA          | Uterine Sarcoma | 40 - 50 mg/kg, p.o.[7]                                   | Marked antitumor effects[1][2][4][7]      |
| HGC27           | Gastric Cancer  | Not specified                                            | Significant inhibition of tumor growth[6] |

## **Pharmacokinetics**

Pharmacokinetic studies in BALB/c mice have characterized the profile of AT13148.

Table 4: Pharmacokinetic Parameters of AT13148 in Mice

| Parameter              | Value (at 5 mg/kg i.v.)  |
|------------------------|--------------------------|
| Plasma Clearance       | 1.68 L/h/kg[1]           |
| Volume of Distribution | 9.05 L/kg[1]             |
| Terminal Half-life     | 2.83 hours[1]            |
| Bioavailability (Oral) | Complete (at 5 mg/kg)[6] |

# **Experimental Protocols Kinase Inhibition Assay**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **AT13148** against a panel of kinases.
- Methodology: Kinase activity was assayed using a standard enzymatic assay format. Assays
  were performed with ATP concentrations equivalent to the Km for each respective enzyme to



ensure accurate IC50 determination.[5] The percentage of inhibition at a concentration of 10 μM **AT13148** was initially determined against a broad panel of 40 kinases.[5] For selected kinases, full IC50 curves were generated.

# **Cell Proliferation Assay**

- Objective: To determine the half-maximal growth inhibition concentration (GI50) of AT13148
  in various cancer cell lines.
- Methodology: Cancer cell lines were seeded in microplates and exposed to a range of AT13148 concentrations for a period of 72 or 96 hours. Cell viability and proliferation were assessed using either an Alamar Blue assay (72 hours) or a sulforhodamine B (SRB) assay (96 hours).[5]

### **Human Tumor Xenograft Studies**

- Objective: To evaluate the in vivo antitumor efficacy of AT13148.
- Methodology: Human cancer cell lines (e.g., BT474, PC3, MES-SA) were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. AT13148 was administered orally (p.o.) at specified doses and schedules.[1][7] Tumor volume was measured regularly to assess treatment efficacy.

# **Pharmacokinetic Analysis**

- Objective: To determine the pharmacokinetic profile of **AT13148** in vivo.
- Methodology: BALB/c mice were administered AT13148 either intravenously (i.v.) or orally (p.o.). Blood samples were collected at various time points post-administration. Plasma concentrations of AT13148 were quantified using mass spectrometry.[1][8][9][10][11][12]

# Visualizations Signaling Pathway of AT13148 Inhibition





Click to download full resolution via product page

Caption: AT13148 inhibits multiple AGC kinases, blocking the PI3K/AKT pathway.

# **General Preclinical Research Workflow for AT13148**





Click to download full resolution via product page

Caption: Preclinical workflow for **AT13148** from in vitro to in vivo studies.

#### Conclusion

The preclinical data for **AT13148** demonstrates its potent activity as a multi-AGC kinase inhibitor with significant antitumor effects in various cancer models with deregulated PI3K/AKT pathways.[1][2] Its oral bioavailability and ability to modulate key signaling pathways in vivo underscore its potential as a therapeutic agent.[1][7] However, a Phase I clinical trial indicated a narrow therapeutic index and challenging pharmacokinetic profile, which led to the recommendation to discontinue further development.[8][10] The findings from the preclinical and early clinical evaluation of **AT13148** provide valuable insights for the future design and development of multi-kinase inhibitors in oncology.[8][10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]



- 10. First-in-Human Study of AT13148, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [AT13148: A Preclinical Technical Guide]. BenchChem,
   [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683962#at13148-preclinical-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com